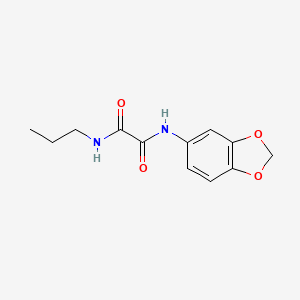![molecular formula C14H11ClN4O B2716227 1-(3-Chlorophenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 895015-39-1](/img/structure/B2716227.png)
1-(3-Chlorophenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Chlorophenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound that belongs to the class of organic compounds known as phenylpiperidines . It’s a derivative of pyrazolo[3,4-d]pyrimidine, a fused nitrogen-containing heterocyclic ring system . Pyrazolo[3,4-d]pyrimidines have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in various studies. For instance, one study describes the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . Another study reports on acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines . A different approach involves the formation of pyrazol-3-one substrates under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and crystallography of related compounds provide insight into the chemical properties and potential applications of 1-(3-Chlorophenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one derivatives. For example, the synthesis, crystal, and biological activity of certain chloro- and methoxy-phenyl substituted pyrazolo[1,5-a]pyrimidin derivatives have been detailed, highlighting the methods for constructing these complex molecules and their moderate anticancer activity (Lu Jiu-fu et al., 2015). Furthermore, the synthesis of new 1-arylpyrazolo[3,4-d]pyrimidines containing an amide moiety showcases the versatility of this scaffold in drug design (Ju Liu et al., 2016).
Biological Activities
Compounds within the pyrazolo[3,4-d]pyrimidin-4-one class exhibit a range of biological activities, including antimicrobial and antitumor effects. For instance, novel pyrazolo[3,4-d]pyrimidine-based inhibitors have shown promising activities against Staphylococcus aureus DNA polymerase III, indicating potential as antimicrobial agents (Amjad Ali et al., 2003). Another study highlights the antimicrobial and antitumor activities of enaminones leading to substituted pyrazoles, demonstrating the broad utility of these compounds in therapeutic applications (S. Riyadh, 2011).
Antiproliferative and Proapoptotic Agents
Research into pyrazolo[3,4-d]pyrimidines as antiproliferative and proapoptotic agents reveals their potential in cancer therapy. These compounds inhibit the phosphorylation of c-Src, a critical process in cancer cell growth and survival, highlighting their promise in treating various cancers (F. Carraro et al., 2006).
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinases (cdks), which are essential for cell proliferation .
Mode of Action
Related compounds have shown to inhibit cdks, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Compounds with similar structures have been reported to affect the cell cycle, particularly by inhibiting cdks . This inhibition can lead to cell cycle arrest, thereby affecting the proliferation of cells.
Pharmacokinetics
Related compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Related compounds have shown to significantly inhibit the growth of various cell lines .
Action Environment
The synthesis of related compounds has been reported to be done under specific conditions, such as ultrasonic-assisted reactions , which might suggest that the synthesis and stability of these compounds could be influenced by environmental factors.
Análisis Bioquímico
Biochemical Properties
1-(3-Chlorophenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one has been found to interact with several enzymes and proteins. It has been reported to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This interaction suggests that the compound may have potential as a therapeutic agent in conditions where cell cycle regulation is disrupted, such as cancer .
Cellular Effects
In cellular studies, this compound has shown significant inhibitory effects on the growth of various cell lines . The compound has been found to exert cytotoxic activities against MCF-7 and HCT-116 cell lines, suggesting potential anti-cancer properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of CDK2, inhibiting its activity . This interaction disrupts the normal cell cycle progression, leading to cell growth inhibition .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-2-6-18-9-16-13-12(14(18)20)8-17-19(13)11-5-3-4-10(15)7-11/h2-5,7-9H,1,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOFFARXVQKTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxo-5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-2-yl)pentanoic acid](/img/structure/B2716151.png)
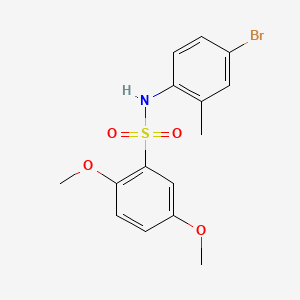
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2716153.png)
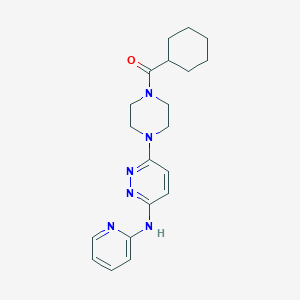

![2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2716157.png)
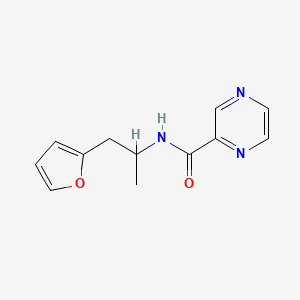
![3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B2716159.png)
![N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide](/img/structure/B2716160.png)
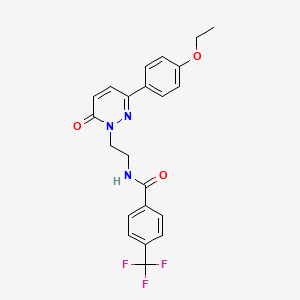
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2716163.png)
![1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2716164.png)
